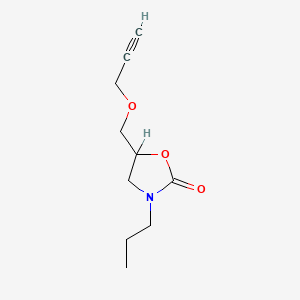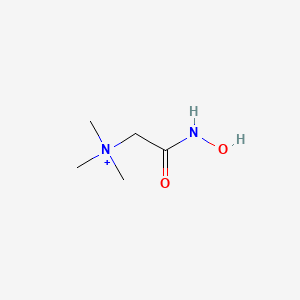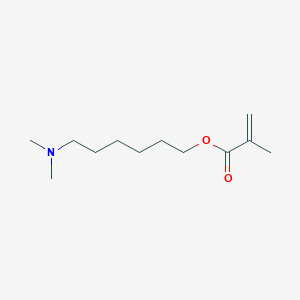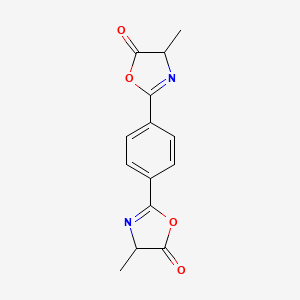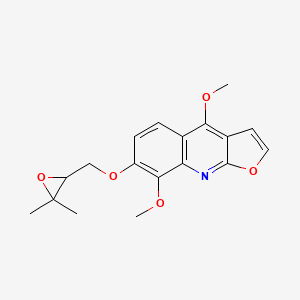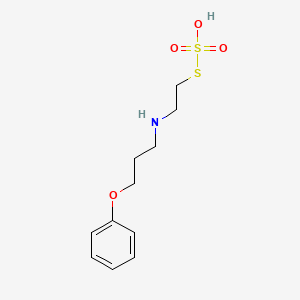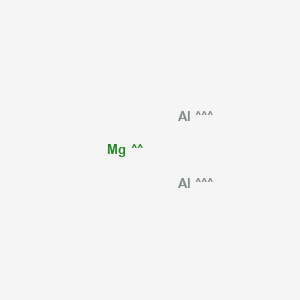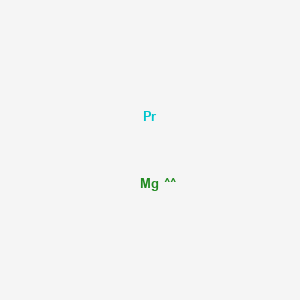
Magnesium--praseodymium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium–praseodymium (1/1) is an intermetallic compound formed by the combination of magnesium and praseodymium in a 1:1 ratio. Praseodymium is a rare earth metal known for its magnetic, electrical, and optical properties, while magnesium is a lightweight metal with excellent structural properties. The combination of these two elements results in a compound with unique characteristics that are valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Magnesium–praseodymium (1/1) can be synthesized through electrochemical methods. One common approach involves the reduction of praseodymium ions (Pr^3+) in a molten salt medium using a magnesium electrode. The reaction typically occurs in a LiCl-KCl molten salt mixture at elevated temperatures (around 823 K). The praseodymium ions are reduced to praseodymium metal, which then reacts with the magnesium substrate to form the intermetallic compound .
Industrial Production Methods: In industrial settings, the production of magnesium–praseodymium (1/1) often involves galvanostatic electrolysis. This process is carried out in a controlled environment to ensure the efficient formation of the desired intermetallic compound. The resulting product is characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm its composition and structure .
化学反应分析
Types of Reactions: Magnesium–praseodymium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reactive nature of both magnesium and praseodymium.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen or other metals.
Substitution: Substitution reactions may occur when the compound interacts with other elements or compounds, resulting in the exchange of atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of magnesium oxide and praseodymium oxide .
科学研究应用
Magnesium–praseodymium (1/1) has a wide range of applications in scientific research and industry:
Chemistry: The compound is used in the study of intermetallic compounds and their properties. It serves as a model system for understanding the behavior of rare earth metals in combination with other elements.
Biology and Medicine: Research is ongoing to explore the potential biomedical applications of magnesium–praseodymium (1/1), particularly in the development of new materials for medical devices and implants.
Industry: The compound is utilized in the production of high-strength alloys, which are valuable in aerospace and automotive industries. .
作用机制
The mechanism by which magnesium–praseodymium (1/1) exerts its effects is primarily related to its intermetallic structure. The compound’s unique properties arise from the interaction between magnesium and praseodymium atoms at the molecular level. These interactions influence the compound’s magnetic, electrical, and mechanical characteristics. The specific molecular targets and pathways involved depend on the application and the environment in which the compound is used .
相似化合物的比较
Magnesium–neodymium (1/1): Similar to magnesium–praseodymium (1/1), this compound combines magnesium with another rare earth metal, neodymium. It shares some properties but differs in its magnetic and electrical behavior.
Magnesium–erbium (1/1): This compound involves the combination of magnesium with erbium, another rare earth element. It is used in different applications due to its distinct properties.
Uniqueness: Magnesium–praseodymium (1/1) stands out due to its specific combination of properties, such as its magnetic behavior and structural characteristics. These unique features make it particularly valuable in applications where both lightweight and magnetic properties are essential .
属性
CAS 编号 |
12163-30-3 |
|---|---|
分子式 |
MgPr |
分子量 |
165.213 g/mol |
IUPAC 名称 |
magnesium;praseodymium |
InChI |
InChI=1S/Mg.Pr |
InChI 键 |
HOZFHNCKSHIULO-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[Pr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)benzamide](/img/structure/B14711105.png)
